(E)-N-(3-(4-fluorophenoxy)benzyl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(3-(4-fluorophenoxy)benzyl)-3-(furan-2-yl)acrylamide, also known as FFA-1, is a small molecule that acts as an agonist of free fatty acid receptor 1 (FFA1). FFA1 is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, pancreas, and intestine. FFA1 plays a crucial role in regulating glucose and lipid metabolism, making it a potential target for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Scientific Research Applications
Green Organic Chemistry Synthesis
A study reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation and its ene-reduction by filamentous fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This biotransformation showcased an environmentally friendly approach to obtaining compounds with a CN-bearing stereogenic center, highlighting the potential for green chemistry applications (D. E. Jimenez et al., 2019).
Cytotoxic Agents for Cancer
Focused library development identified several 2-phenylacrylamides as broad-spectrum cytotoxic agents. Among these, furan derivatives showed significant potency against a range of cancer cell lines, indicating their potential as scaffolds for anticancer drug development (Mark Tarleton et al., 2013).
Viral Enzyme Inhibition
A novel chemical compound was identified as an inhibitor of SARS coronavirus helicase. It demonstrated an ability to suppress enzymatic activities critical for viral replication, offering a promising avenue for antiviral drug development (Jin-Moo Lee et al., 2017).
Development of Novel Materials
Research on polymerizable phenolphthalein derivatives with pH-sensitive properties led to the synthesis of color switchable materials. These findings underscore the potential for creating advanced materials with applications in sensing, diagnostics, and smart coatings (C. Fleischmann et al., 2012).
properties
IUPAC Name |
(E)-N-[[3-(4-fluorophenoxy)phenyl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3/c21-16-6-8-18(9-7-16)25-19-4-1-3-15(13-19)14-22-20(23)11-10-17-5-2-12-24-17/h1-13H,14H2,(H,22,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHTVZNGKHVVJC-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(4-fluorophenoxy)benzyl)-3-(furan-2-yl)acrylamide |
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